molecular formula C14H13NO2 B14472155 1,1'-Biphenyl, 2,5-dimethyl-4'-nitro- CAS No. 69299-50-9

1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-

Cat. No.: B14472155
CAS No.: 69299-50-9
M. Wt: 227.26 g/mol
InChI Key: RHLFUEGPBSAOAW-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a nitro group at the 4’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

69299-50-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

1,4-dimethyl-2-(4-nitrophenyl)benzene

InChI

InChI=1S/C14H13NO2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3

InChI Key

RHLFUEGPBSAOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization with Isopropyl Nitrite

A practical route involves diazotizing 4-nitro-2,5-dimethylaniline using isopropyl nitrite, followed by coupling with 1,4-dimethylbenzene. Isopropyl nitrite, generated in situ from sodium nitrite, hydrochloric acid, and isopropanol at 0–5°C, serves as a mild diazotizing agent. The aniline derivative undergoes diazotization at room temperature, producing a diazonium salt that reacts with 1,4-dimethylbenzene in the presence of CuCl to yield the biphenyl product (Scheme 1). This method achieves a 75.4% yield, benefiting from simplified work-up procedures and cost-effectiveness compared to traditional sodium nitrite routes.

Mechanistic Insights : The CuCl catalyst facilitates radical coupling, where the aryl diazonium salt decomposes to generate aryl radicals. These radicals abstract hydrogen from the methyl-substituted benzene, forming biphenyl via recombination.

Limitations and Substrate Scope

Electron-donating groups on the aniline derivative enhance reaction efficiency, while steric hindrance from ortho-substituents reduces yields. For example, 2-fluoro-4-bromoaniline derivatives yield ≤60% under identical conditions.

Ullmann Homocoupling Reaction

Solvent-Free Ullmann Coupling

A solvent-free approach couples 1-iodo-2-nitro-4-methylbenzene with 2,5-dimethylbromobenzene using copper powder at 290°C. This method avoids solvent use, simplifying purification, and achieves ~70% yield within 20–30 seconds. The exothermic reaction requires precise temperature control to prevent decomposition of the nitro group.

Optimization : Extending reaction times beyond 30 seconds increases byproduct formation, complicating column chromatography. Substituting iodine for bromine improves reactivity but raises costs.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling

The Suzuki-Miyaura reaction couples 4-nitro-2-methylphenylboronic acid with 2,5-dimethylbromobenzene using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1). This method provides 85% yield with excellent functional group tolerance (Table 1).

Table 1. Suzuki-Miyaura Reaction Optimization

Boronic Acid Aryl Halide Catalyst Yield (%)
4-Nitro-2-methylphenyl 2,5-Dimethylbromobenzene Pd(PPh₃)₄ 85
4-Chloro-2-methylphenyl 2,5-Dimethylbromobenzene Pd(OAc)₂ 72

Ligand and Solvent Effects

Bulky ligands like SPhos enhance steric protection of palladium, mitigating deactivation by nitro groups. Polar aprotic solvents (e.g., DMF) improve solubility but may reduce regioselectivity.

Nucleophilic Aromatic Substitution

Base-Mediated Coupling

Reaction of 2-nitro-4-methylphenol with 1-bromo-2,5-dimethylbenzene in DMSO using KOtBu as a base yields 55% of the target compound. Silver acetate additives shift regioselectivity, favoring C–C bond formation over O–arylation.

Scheme 2 :

  • Phenol deprotonation generates a phenoxide nucleophile.
  • Nucleophilic attack on the electron-deficient aryl halide forms the biphenyl framework.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Cost Scalability
Diazotization RT, CuCl 75.4 Low High
Ullmann 290°C, Cu powder 70 Medium Moderate
Suzuki-Miyaura Pd catalyst, 80°C 85 High High
Nucleophilic KOtBu, DMSO 55 Medium Low

Key Considerations :

  • Diazotization is optimal for large-scale synthesis due to low-cost reagents.
  • Suzuki-Miyaura offers superior yields but requires expensive palladium catalysts.
  • Ullmann coupling is solvent-free but energy-intensive.

Experimental Considerations

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate). Melting points (150–151°C) and NMR (¹H, ¹³C) confirm structure. For example, the target compound exhibits characteristic aromatic proton signals at δ 7.77 (s, 1H) and δ 2.35 (s, 3H) for methyl groups.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be compared with other biphenyl derivatives such as:

The presence of the nitro group in 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- makes it unique and more reactive compared to its similar counterparts.

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